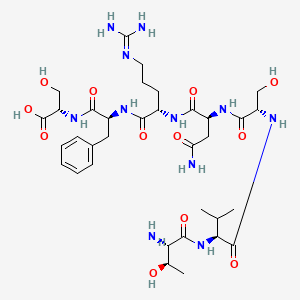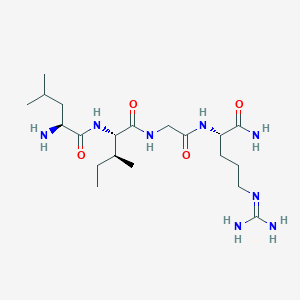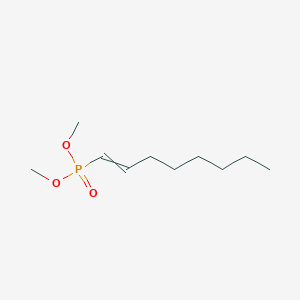![molecular formula C8H9ClO B14255729 Bicyclo[2.2.1]hept-5-ene-2-carbonylchloride, (1S,2R,4S)- CAS No. 214920-46-4](/img/structure/B14255729.png)
Bicyclo[2.2.1]hept-5-ene-2-carbonylchloride, (1S,2R,4S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]hept-5-ene-2-carbonylchloride, (1S,2R,4S)-, typically involves the chlorination of 5-Norbornene-2-carboxylic acid or its derivatives. One common method is the reaction of 5-Norbornene-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. This reaction converts the carboxylic acid group into a carbonyl chloride group, yielding the desired compound.
Industrial Production Methods
In an industrial setting, the production of Bicyclo[2.2.1]hept-5-ene-2-carbonylchloride, (1S,2R,4S)-, can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
Bicyclo[2.2.1]hept-5-ene-2-carbonylchloride, (1S,2R,4S)-, undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles, such as amines, alcohols, and thiols, to form corresponding amides, esters, and thioesters.
Addition Reactions: The double bond in the bicyclic structure can participate in addition reactions with electrophiles, such as halogens and hydrogen halides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for the chlorination of carboxylic acids to form carbonyl chlorides.
Nucleophiles: Such as amines, alcohols, and thiols, for substitution reactions.
Electrophiles: Such as halogens and hydrogen halides, for addition reactions.
Major Products Formed
Amides, Esters, and Thioesters: Formed through substitution reactions.
Halogenated Derivatives: Formed through addition reactions with halogens.
科学的研究の応用
Bicyclo[2.2.1]hept-5-ene-2-carbonylchloride, (1S,2R,4S)-, has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Bicyclo[2.2.1]hept-5-ene-2-carbonylchloride, (1S,2R,4S)-, involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The double bond in the bicyclic structure can also participate in addition reactions, further expanding its reactivity profile.
類似化合物との比較
Similar Compounds
- 5-Norbornene-2-carboxylic acid
- 5-Norbornene-2-carbonitrile
- Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde
Uniqueness
Bicyclo[221]hept-5-ene-2-carbonylchloride, (1S,2R,4S)-, is unique due to its combination of a bicyclic structure with a carbonyl chloride functional group
特性
CAS番号 |
214920-46-4 |
|---|---|
分子式 |
C8H9ClO |
分子量 |
156.61 g/mol |
IUPAC名 |
(1S,2R,4S)-bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride |
InChI |
InChI=1S/C8H9ClO/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2/t5-,6+,7+/m0/s1 |
InChIキー |
HXYXVFUUHSZSNV-RRKCRQDMSA-N |
異性体SMILES |
C1[C@H]2C[C@H]([C@@H]1C=C2)C(=O)Cl |
正規SMILES |
C1C2CC(C1C=C2)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


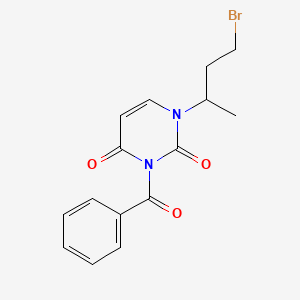
![N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B14255651.png)
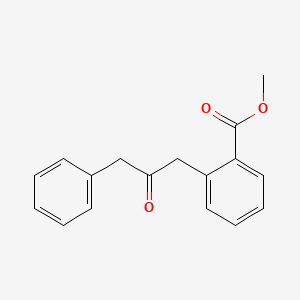

![3-[Tris(2-methyl-2-phenylpropyl)stannyl]prop-2-en-1-ol](/img/structure/B14255670.png)
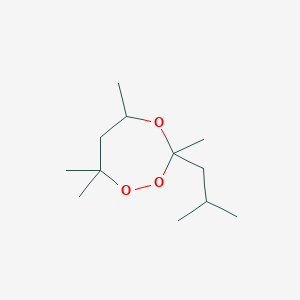
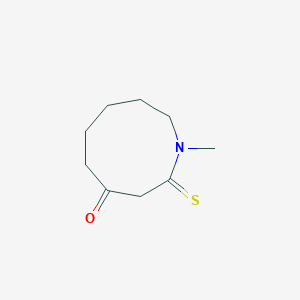
![Hexanoyl chloride, 6-[(1-oxononyl)amino]-](/img/structure/B14255685.png)
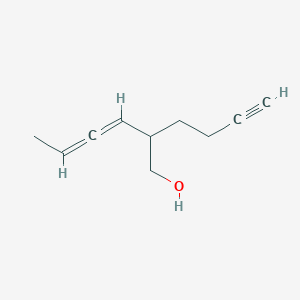
![3H-Naphtho[2,1-b]pyran, 3,3-diphenyl-8-(2-thienyl)-](/img/structure/B14255690.png)
